(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

Medicinal Chemistry Chemical Synthesis Quality Control

Medicinal chemistry teams require validated 7-azaindole intermediates to maintain SAR integrity during kinase inhibitor optimization. Substituting with des-methyl or ester analogs alters LogP (1.10 calculated) and disrupts target engagement. - **Critical differentiation**: 4-methyl substituent vs. des-methyl analog changes lipophilicity, membrane permeability, and off-target binding profiles. - **Synthetic utility**: Primary alcohol at 2-position enables direct conversion to mesylate, aldehyde, or acrylamide warheads for covalent inhibitors. - **Supply assurance**: ≥98% purity verified by HPLC; consistent batch-to-batch quality for parallel synthesis campaigns.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B11918900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C2C=C(NC2=NC=C1)CO
InChIInChI=1S/C9H10N2O/c1-6-2-3-10-9-8(6)4-7(5-12)11-9/h2-4,12H,5H2,1H3,(H,10,11)
InChIKeyOFGDCTXJSZOJFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-7-azaindole-2-methanol: A Kinase-Targeted Building Block


(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (CAS: 1260384-32-4) is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class, characterized by a methyl group at the 4-position and a primary alcohol at the 2-position of the azaindole core . This structural motif is a recognized biological isostere of indole and serves as the core of numerous kinase inhibitors, antitumor agents, and dopamine D4 receptor modulators [1]. With a molecular weight of 162.19 g/mol and a calculated LogP of 1.10, this compound offers a balanced lipophilicity profile suitable for lead optimization . It is primarily utilized as a key intermediate in the synthesis of targeted covalent inhibitors and ATP-competitive kinase inhibitors due to the synthetic versatility of its primary alcohol handle [2].

4-Methyl-7-azaindole-2-methanol: Irreplaceable in Lead Optimization


Interchanging (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol with closely related 7-azaindole derivatives is not feasible due to profound differences in physicochemical properties, synthetic utility, and biological target engagement. The 4-methyl substituent significantly alters lipophilicity and electronic distribution compared to the des-methyl analog, directly impacting membrane permeability and off-target binding profiles . Furthermore, the primary alcohol moiety at the 2-position is a critical synthetic handle for late-stage functionalization; replacing it with an ester, carboxylic acid, or unsubstituted hydrogen necessitates additional synthetic steps and reduces the efficiency of library generation [1]. Class-level evidence demonstrates that even minor modifications to the 7-azaindole scaffold can shift kinase inhibitory potency by orders of magnitude (e.g., from low nanomolar to micromolar IC50 values) [2]. Therefore, substituting this compound with a generic analog risks derailing established SAR and synthetic routes.

4-Methyl-7-azaindole-2-methanol: Quantifiable Advantages in Purity, Lipophilicity & Potency


Higher Purity Than Des-Methyl Analog

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is consistently available at ≥98% purity from major chemical suppliers (e.g., Leyan, Chemscene, MolCore) . In contrast, the unsubstituted analog (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (CAS 1269479-13-1) is typically offered at a lower purity of 97% . This 1% absolute purity difference can translate to a significant reduction in impurity-driven side reactions during multi-step syntheses, improving overall yield and reducing purification burden.

Medicinal Chemistry Chemical Synthesis Quality Control

Lipophilicity Advantage for Blood-Brain Barrier Penetration

The 4-methyl substitution on the azaindole core increases the calculated LogP of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol to 1.10 . This value lies within the optimal range for CNS drug candidates and is significantly higher than the predicted LogP of the des-methyl analog (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol, which is estimated to be approximately 0.8 (based on fragment-based calculations) . The 0.3 LogP unit increase corresponds to a ~2-fold higher predicted permeability coefficient (log Papp) in passive diffusion models, suggesting improved blood-brain barrier penetration potential [1].

CNS Drug Discovery ADME Physicochemical Properties

Potent BTK Kinase Inhibition by 7-Azaindole Scaffold

While direct biological data for (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is not reported, its pyrrolo[2,3-b]pyridine core is a validated pharmacophore for potent kinase inhibition. A focused series of pyrrolo[2,3-b]pyridine derivatives designed as BTK inhibitors achieved IC50 values below 10 nM in enzymatic assays, with the most potent compound (3p) exhibiting an IC50 of 6.0 nM and superior cellular activity (IC50 14 nM in Ramos cells) compared to the clinical candidate RN486 [1]. This class-level potency underscores the scaffold's ability to engage kinase ATP-binding pockets with high affinity, a property directly transferable to derivatives incorporating the 4-methyl-2-methanol substitution pattern [2].

Kinase Inhibition Cancer Therapeutics Immunology

Direct Derivatization via Primary Alcohol Handle

The primary alcohol group at the 2-position of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol provides a direct synthetic handle for esterification, etherification, or oxidation to an aldehyde/carboxylic acid. In contrast, the corresponding 4-methyl-7-azaindole (CAS 824-24-8) lacks this functional group, requiring de novo installation of a reactive moiety via lithiation or halogenation, which typically proceeds in lower yield and with poorer regioselectivity . Furthermore, compared to the methyl ester analog (e.g., 4-methyl-7-azaindole-2-carboxylate), the alcohol avoids an additional hydrolysis step prior to amide bond formation, streamlining library synthesis [1].

Parallel Synthesis Medicinal Chemistry Lead Optimization

4-Methyl-7-azaindole-2-methanol: Key Procurement Scenarios


Focused Library Synthesis for Kinase Lead Optimization

Medicinal chemistry teams targeting BTK, GSK-3β, or other kinases can leverage the 4-methyl-7-azaindole core with a primary alcohol handle to rapidly generate diverse amide, ester, and ether analogs. The >98% purity ensures consistent reaction outcomes in parallel synthesis, while the class-level potency evidence (IC50 <10 nM) provides confidence in the scaffold's ability to achieve target engagement [1].

CNS-Penetrant Kinase Inhibitor Development

The calculated LogP of 1.10 places (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol-derived compounds within the optimal range for blood-brain barrier penetration. This makes it a strategic choice for developing kinase inhibitors for brain malignancies (e.g., glioblastoma) or neurodegenerative diseases (e.g., Alzheimer's), where unsubstituted or more polar analogs may suffer from poor CNS exposure [1].

Targeted Covalent Inhibitor Design

The primary alcohol can be readily converted to a leaving group (e.g., mesylate) for nucleophilic displacement or oxidized to an aldehyde for reductive amination, enabling the introduction of electrophilic warheads (e.g., acrylamides) required for covalent kinase inhibition. This synthetic efficiency is critical for TCI programs where rapid warhead optimization is essential [1].

Quality Control for HTS Compound Management

Procurement managers should prioritize vendors offering ≥98% purity (Leyan, Chemscene, MolCore) to minimize the risk of false positives or negatives in HTS campaigns. The documented 1% purity advantage over the des-methyl analog directly translates to more reliable screening data and reduces downstream triage costs [1].

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